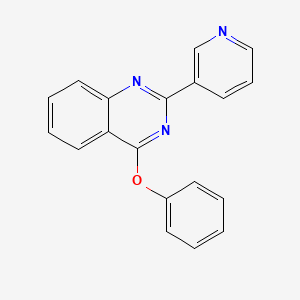

![molecular formula C15H21NO4S B5760499 ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

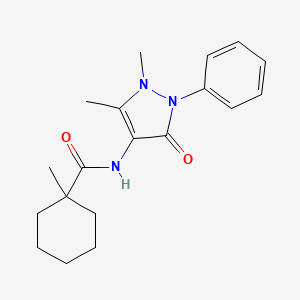

Description

Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate, also known as E-4031, is a chemical compound that has been widely used in scientific research for its pharmacological properties. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which makes it a valuable tool for studying the mechanisms of cardiac arrhythmias.

Mechanism of Action

Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This prolongs the action potential duration and increases the refractory period, which can lead to the development of cardiac arrhythmias such as long QT syndrome and torsades de pointes.

Biochemical and physiological effects:

ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been shown to have the following biochemical and physiological effects:

1. Prolongs the action potential duration in cardiac cells.

2. Increases the refractory period in cardiac cells.

3. Inhibits the repolarization of the cardiac action potential.

4. Reduces the amplitude of the cardiac action potential.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in lab experiments include:

1. Selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells.

2. Well-characterized pharmacological properties.

3. Widely available and relatively inexpensive.

The limitations of using ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in lab experiments include:

1. Limited selectivity for the IKr channel.

2. Potential off-target effects on other potassium channels.

3. Potential toxicity at high concentrations.

Future Directions

Some of the future directions for research on ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate include:

1. Development of more selective and potent blockers of the IKr channel.

2. Investigation of the role of ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in other physiological and pharmacological processes.

3. Identification of new drug targets for the treatment of cardiac arrhythmias.

4. Development of new animal models for studying the mechanisms of cardiac arrhythmias.

Conclusion:

ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a valuable tool for studying the mechanisms of cardiac arrhythmias and other physiological and pharmacological processes. Its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells makes it a useful compound for investigating the role of potassium channels in cardiac electrophysiology and other areas of research. However, its limitations and potential off-target effects should be taken into consideration when designing experiments. Further research is needed to fully understand the mechanisms of action of ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate and its potential applications in the field of pharmacology.

Synthesis Methods

Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate can be synthesized by reacting 4-methyl-1-piperidinylsulfonyl chloride with ethyl 4-hydroxybenzoate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

Ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been widely used in scientific research to study the mechanisms of cardiac arrhythmias, as well as other physiological and pharmacological processes. Some of the areas of research where ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been used include:

1. Cardiac electrophysiology: ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been used to study the mechanisms of cardiac arrhythmias such as long QT syndrome, torsades de pointes, and atrial fibrillation.

2. Neurophysiology: ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been used to study the role of potassium channels in neuronal excitability and synaptic transmission.

3. Pharmacology: ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been used to test the efficacy and safety of new drugs that target potassium channels.

properties

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-4-6-14(7-5-13)21(18,19)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWORIUHJIROBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)

![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)